Cas no 2614157-68-3 (1-Furan-2-yl-1-tosylmethyl isocyanide)

1-Furan-2-yl-1-tosylmethyl isocyanide 化学的及び物理的性質
名前と識別子
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- 1-Furan-2-yl-1-tosylmethyl isocyanide
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- MDL: MFCD04114794
- インチ: 1S/C13H11NO3S/c1-10-5-7-11(8-6-10)18(15,16)13(14-2)12-4-3-9-17-12/h3-9,13H,1H3
- InChIKey: AOVROUBYOLXDOJ-UHFFFAOYSA-N
- ほほえんだ: C1(C([N+]#[C-])S(C2=CC=C(C)C=C2)(=O)=O)=CC=CO1
1-Furan-2-yl-1-tosylmethyl isocyanide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126795-50mg |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 95% | 50mg |
$190 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0020-1g |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 96% | 1g |
¥8726.45 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0020-5g |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 96% | 5g |
¥34958.27 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0020-50mg |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 96% | 50mg |
¥1364.05 | 2025-01-20 | |
eNovation Chemicals LLC | Y1126795-1g |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126795-100mg |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 95% | 100mg |
$255 | 2025-02-20 | |
eNovation Chemicals LLC | Y1126795-500mg |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 95% | 500mg |
$610 | 2025-02-22 | |
eNovation Chemicals LLC | Y1126795-1g |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 95% | 1g |
$1115 | 2025-02-22 | |
eNovation Chemicals LLC | Y1126795-5g |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 95% | 5g |
$4475 | 2025-02-22 | |
eNovation Chemicals LLC | Y1126795-500mg |
1-Furan-2-yl-1-tosylmethyl isocyanide |
2614157-68-3 | 95% | 500mg |
$610 | 2024-07-28 |
1-Furan-2-yl-1-tosylmethyl isocyanide 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
1-Furan-2-yl-1-tosylmethyl isocyanideに関する追加情報
Introduction to 1-Furan-2-yl-1-tosylmethyl Isocyanide (CAS No. 2614157-68-3)
1-Furan-2-yl-1-tosylmethyl isocyanide (CAS No. 2614157-68-3) is a highly specialized organic compound with significant applications in the field of organic synthesis and drug discovery. This compound, characterized by its unique structure featuring a furan ring and a tosylmethyl group, has garnered attention due to its potential in constructing complex molecular frameworks. Recent advancements in synthetic chemistry have further highlighted its utility in forming bioactive molecules, making it a valuable tool for researchers in academia and industry alike.
The synthesis of 1-furan-2-yl-1-tosylmethyl isocyanide involves a series of carefully optimized reactions, often leveraging modern catalytic techniques and green chemistry principles. Its structure allows for versatile reactivity, particularly in nucleophilic substitution and coupling reactions, which are pivotal in the construction of pharmaceutically relevant compounds. The compound's ability to act as both an electrophilic and nucleophilic agent underscores its versatility in organic transformations.
Recent studies have explored the application of 1-furan-2-yl-1-tosylmethyl isocyanide in the synthesis of heterocyclic compounds, which are integral to many drug molecules. For instance, researchers have utilized this compound to construct complex ring systems with high precision, demonstrating its role as a key intermediate in medicinal chemistry. Moreover, its compatibility with various functional groups makes it an ideal candidate for multi-component reactions, further expanding its utility.
In terms of biological activity, 1-furan-2-yl-1-tosylmethyl isocyanide has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. These findings suggest that derivatives of this compound could potentially lead to novel therapeutic agents. Ongoing research is focused on optimizing its bioavailability and pharmacokinetic properties to enhance its suitability for clinical applications.
The development of efficient synthetic routes for 1-furan-2-ylium 1-tosylmethyl isocyanide has been a focal point of recent investigations. By employing advanced catalytic systems and leveraging computational chemistry tools, chemists have achieved higher yields and improved selectivity in its production. Such advancements not only reduce production costs but also minimize environmental impact, aligning with current sustainability goals.
Furthermore, the integration of furan-based compounds into modern drug design strategies has opened new avenues for treating various diseases. The unique electronic properties of the furan ring enhance the compound's ability to interact with biological targets, making it a valuable component in the creation of bioactive agents. This trend is expected to continue as researchers explore novel ways to exploit the structural diversity offered by such compounds.
In conclusion, 1-furan-2-ylium 1-tosylmethyl isocyanide stands as a testament to the ingenuity of modern organic chemistry. Its role as a versatile building block in the synthesis of complex molecules positions it at the forefront of drug discovery efforts. As research progresses, we can anticipate even greater contributions from this compound in advancing therapeutic interventions and chemical innovation.
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